molecular formula C22H21N3O5 B564561 N-Desmethyl Topotecan-d3 CAS No. 1217633-79-8

N-Desmethyl Topotecan-d3

Cat. No.: B564561
CAS No.: 1217633-79-8
M. Wt: 410.444
InChI Key: ZWUJOGCYOWLZFL-WOWPMFNVSA-N
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Description

N-Desmethyl Topotecan-d3 is a labeled metabolite of Topotecan, a chemotherapeutic agent used primarily in the treatment of ovarian and small cell lung cancers. The compound is characterized by the presence of deuterium atoms, which are used to trace the metabolic pathways of Topotecan in biological systems. The molecular formula of this compound is C22H18D3N3O5, and it has a molecular weight of 410.44 .

Scientific Research Applications

N-Desmethyl Topotecan-d3 is widely used in scientific research, particularly in the fields of:

Mechanism of Action

Target of Action

N-Desmethyl Topotecan-d3 is a metabolite of Topotecan . Topotecan primarily targets DNA topoisomerases, type I . These enzymes play a crucial role in regulating DNA topology and facilitating nuclear processes such as DNA replication, recombination, and repair .

Mode of Action

Topotecan, and by extension this compound, inhibits the action of topoisomerase I . This enzyme relieves torsional strain in DNA by inducing reversible single-strand breaks during the S-phase of DNA synthesis . Topotecan binds to the topoisomerase I-DNA complex and prevents the re-ligation of the DNA strand, resulting in the accumulation of cleavable complexes and single-strand DNA breaks .

Pharmacokinetics

Topotecan, the parent compound of this compound, exhibits non-linear disposition, which is well-characterized through the use of a two-compartment model with saturable elimination from the central compartment . It undergoes a reversible, pH-dependent hydrolysis of the active lactone ring to yield a relatively inactive hydroxy acid in plasma . Topotecan is metabolized in the liver to N-demethylated metabolite . It is excreted in urine (51%; 3% as N-desmethyl topotecan) and feces (18%; 2% as N-desmethyl topotecan) .

Result of Action

The result of this compound’s action is the induction of cell death due to the accumulation of cleavable complexes and single-strand DNA breaks . This leads to the disruption of normal cellular processes, including DNA replication, recombination, and repair .

Action Environment

The action of this compound, like many other drugs, can be influenced by various environmental factors. It’s important to note that factors such as pH can influence the conversion of Topotecan to its metabolites .

Biochemical Analysis

Biochemical Properties

N-Desmethyl Topotecan-d3 plays a significant role in biochemical reactions, particularly in the inhibition of DNA topoisomerase I. This enzyme is crucial for DNA replication, recombination, and repair. This compound binds to the topoisomerase I-DNA complex, preventing the religation of single-strand breaks induced by the enzyme. This interaction leads to DNA damage and ultimately cell death, making it an effective agent in cancer treatment .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It influences cell function by inducing DNA damage, which triggers cell cycle arrest and apoptosis. The compound affects cell signaling pathways, particularly those involved in DNA damage response and repair. Additionally, this compound impacts gene expression by upregulating genes associated with apoptosis and downregulating those involved in cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the topoisomerase I-DNA complex. This binding inhibits the enzyme’s ability to religate single-strand breaks, leading to the accumulation of DNA damage. The compound also interferes with the transcription and replication processes, further contributing to its cytotoxic effects. The inhibition of topoisomerase I by this compound is a critical mechanism underlying its anticancer activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound can induce sustained DNA damage and apoptosis in cancer cells. The extent of these effects may diminish with prolonged exposure due to potential degradation of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity. At higher doses, this compound can cause significant adverse effects, including bone marrow suppression and gastrointestinal toxicity. These dose-dependent effects highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including glucuronidation. This process involves the addition of glucuronic acid to the compound, facilitating its excretion. The primary enzymes involved in the metabolism of this compound are UDP-glucuronosyltransferases. These enzymes catalyze the conjugation of glucuronic acid to the compound, enhancing its solubility and excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus, where it exerts its cytotoxic effects. The distribution of this compound is influenced by its physicochemical properties and interactions with cellular transport mechanisms .

Subcellular Localization

This compound primarily localizes to the nucleus, where it interacts with DNA and topoisomerase I. This subcellular localization is critical for its function as a topoisomerase inhibitor. The compound’s ability to target the nucleus is facilitated by its physicochemical properties and potential post-translational modifications that direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Topotecan-d3 involves the deuteration of the methyl group in the N-desmethyl derivative of Topotecan. This process typically requires the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions often involve the use of catalysts and controlled temperatures to facilitate the deuteration process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for the purification of the compound to achieve the desired purity levels. The production is carried out under stringent quality control measures to ensure consistency and reliability .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Topotecan-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Desmethyl Topotecan-d3 is unique due to the presence of deuterium atoms, which make it an invaluable tool in metabolic studies. The deuterium labeling allows for precise tracing of the compound’s metabolic pathways, providing insights into the pharmacokinetics and pharmacodynamics of Topotecan .

Properties

IUPAC Name

(19S)-19-ethyl-7,19-dihydroxy-8-[(trideuteriomethylamino)methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-3-22(29)15-7-17-19-11(9-25(17)20(27)14(15)10-30-21(22)28)6-12-13(8-23-2)18(26)5-4-16(12)24-19/h4-7,23,26,29H,3,8-10H2,1-2H3/t22-/m0/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUJOGCYOWLZFL-WOWPMFNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CNC)O)N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675817
Record name (4S)-4-Ethyl-4,9-dihydroxy-10-{[(~2~H_3_)methylamino]methyl}-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217633-79-8
Record name (4S)-4-Ethyl-4,9-dihydroxy-10-{[(~2~H_3_)methylamino]methyl}-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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